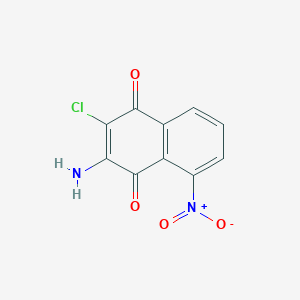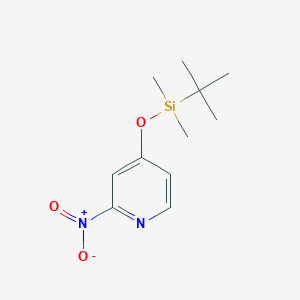
4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group at the 2-position and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and silylation reactions, utilizing continuous flow reactors to ensure efficient and safe handling of reactive intermediates. The use of flow microreactor systems can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The silyl-protected hydroxyl group can be deprotected under acidic or fluoride ion conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Acidic conditions (e.g., hydrochloric acid) or fluoride sources (e.g., tetrabutylammonium fluoride).
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 4-((tert-Butyldimethylsilyl)oxy)-2-aminopyridine.
Substitution: Formation of 4-hydroxy-2-nitropyridine upon deprotection.
科学的研究の応用
4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine involves its reactivity due to the presence of the nitro and silyl-protected hydroxyl groups. The nitro group can participate in electron-withdrawing interactions, affecting the electronic properties of the pyridine ring. The silyl group can be selectively removed to reveal the hydroxyl group, enabling further functionalization.
類似化合物との比較
Similar Compounds
4-((tert-Butyldimethylsilyl)oxy)benzaldehyde: Similar in having a TBDMS-protected hydroxyl group but differs in the aromatic ring structure.
(tert-Butyldimethylsilyloxy)acetaldehyde: Shares the TBDMS protection but has an aldehyde functional group instead of a nitro group.
Uniqueness
4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine is unique due to the combination of the nitro group and the silyl-protected hydroxyl group on a pyridine ring. This combination allows for specific reactivity and functionalization that is not possible with other similar compounds .
特性
分子式 |
C11H18N2O3Si |
|---|---|
分子量 |
254.36 g/mol |
IUPAC名 |
tert-butyl-dimethyl-(2-nitropyridin-4-yl)oxysilane |
InChI |
InChI=1S/C11H18N2O3Si/c1-11(2,3)17(4,5)16-9-6-7-12-10(8-9)13(14)15/h6-8H,1-5H3 |
InChIキー |
CCZIJPOYMWBCJS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=NC=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11860659.png)

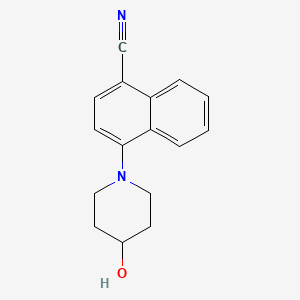

![7-Methyl-2-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11860683.png)
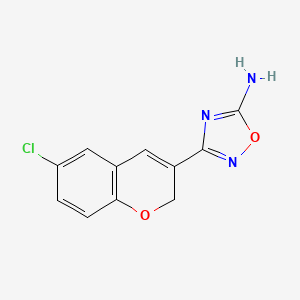
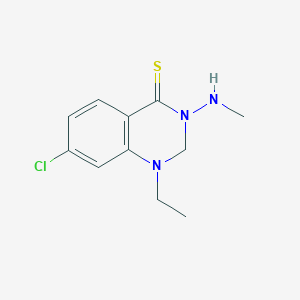
![4-[(4Z)-4-hydroxyiminochromen-2-yl]phenol](/img/structure/B11860697.png)
![N-[2-(Piperidin-1-yl)ethyl]-3,4-dihydro-2H-1-benzopyran-6-amine](/img/structure/B11860700.png)

![Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylate](/img/structure/B11860708.png)
![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine](/img/structure/B11860730.png)
